molecular formula C12H14O4 B12816535 2,6-Dimethoxyphenyl methacrylate

2,6-Dimethoxyphenyl methacrylate

Cat. No.: B12816535
M. Wt: 222.24 g/mol
InChI Key: WSMGFEIWSZRFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxyphenyl methacrylate typically involves the esterification of 2,6-dimethoxyphenol with methacrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the depolymerization of lignin, followed by the esterification process. The use of biomass-derived lignin makes this method sustainable and cost-effective .

Mechanism of Action

The mechanism of action of 2,6-dimethoxyphenyl methacrylate primarily involves its ability to undergo polymerization and oxidation reactions. The methoxy groups on the phenyl ring enhance its reactivity, allowing for the formation of stable polymers and oxidation products. The molecular targets include the active sites of polymerization initiators and laccase enzymes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its dual methoxy groups, which provide enhanced reactivity and stability in polymerization and oxidation reactions. This makes it a versatile monomer for creating high-performance materials with tailored properties .

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2,6-dimethoxyphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H14O4/c1-8(2)12(13)16-11-9(14-3)6-5-7-10(11)15-4/h5-7H,1H2,2-4H3

InChI Key

WSMGFEIWSZRFQW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=C(C=CC=C1OC)OC

Origin of Product

United States

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